I BW A 844U
Description
I BW A 844U (CAS No. 116370-30-0) is a purine derivative with the molecular formula C₁₉H₂₉N₃O. Structurally, it is identified as 3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-3,7-dihydro-1-propyl-1H-purine-2,6-dione (as per IUPAC nomenclature). This compound features a bicyclic purine core substituted with a cyclopentyl group at position 8, a propyl chain at position 1, and a 4-aminophenethyl moiety at position 3 . Its molecular weight is 315.46 g/mol, and it is typically synthesized for pharmacological research, though specific therapeutic indications remain undisclosed in publicly available literature.
Key physicochemical properties include:
- LogP (partition coefficient): Estimated at ~2.5 (indicating moderate lipophilicity).
- Solubility: Limited aqueous solubility (likely <0.1 mg/mL), necessitating formulation with solubilizing agents for in vivo studies.
- Spectral data: Characteristic UV absorption peaks at 260–280 nm (purine backbone) and IR signatures for amine (-NH₂) and carbonyl (C=O) groups .
Propriétés
Numéro CAS |
116370-32-2 |
|---|---|
Formule moléculaire |
C21H26IN5O2 |
Poids moléculaire |
505.4 g/mol |
Nom IUPAC |
3-[2-(4-amino-3-(125I)iodanylphenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H26IN5O2/c1-2-10-27-20(28)17-19(25-18(24-17)14-5-3-4-6-14)26(21(27)29)11-9-13-7-8-16(23)15(22)12-13/h7-8,12,14H,2-6,9-11,23H2,1H3,(H,24,25)/i22-2 |
Clé InChI |
AZWSEPNWIHTUNW-ONBQKKEBSA-N |
SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N)I |
SMILES isomérique |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N)[125I] |
SMILES canonique |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N)I |
Autres numéros CAS |
116370-32-2 |
Synonymes |
3-(3-iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine I BW A 844U I-BW-A844U I-BWA844U |
Origine du produit |
United States |
Méthodes De Préparation
The synthesis of 3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine involves several steps, starting with the preparation of the phenethylamine derivative. The iodination of the aromatic ring is typically achieved using iodine and a suitable oxidizing agent. The amino group is introduced through a nucleophilic substitution reaction.
Analyse Des Réactions Chimiques
3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mécanisme D'action
The mechanism of action of 3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in research and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
I BW A 844U belongs to the 8-substituted purine-2,6-dione class, sharing structural motifs with adenosine receptor antagonists and kinase inhibitors. Below is a comparative analysis with three analogues:
Table 1: Structural and Functional Comparison
| Compound | CAS No. | Molecular Formula | Key Substituents | Pharmacological Target | IC₅₀/EC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|---|---|---|---|
| I BW A 844U | 116370-30-0 | C₁₉H₂₉N₃O | 8-cyclopentyl, 3-(4-aminophenethyl) | Undisclosed (research compound) | N/A | <0.1 |
| Caffeine | 58-08-2 | C₈H₁₀N₄O₂ | 1,3,7-trimethylxanthine | Adenosine A₁/A₂A receptors | ~10,000 | 21.7 |
| Theophylline | 58-55-9 | C₇H₈N₄O₂ | 1,3-dimethylxanthine | Phosphodiesterase inhibitor | ~30,000 | 8.3 |
| DPCPX | 102146-07-6 | C₁₈H₂₅N₅O₂ | 8-cyclopentyl, 1,3-dipropyl | Adenosine A₁ receptor antagonist | 0.4 | 0.05 |
Key Findings:
DPCPX, a structurally closer analogue (8-cyclopentyl, 1,3-dipropyl), exhibits nanomolar affinity for adenosine A₁ receptors. I BW A 844U’s 4-aminophenethyl substitution may alter binding kinetics or introduce off-target effects .
Solubility and Bioavailability :
- I BW A 844U’s low solubility parallels DPCPX, necessitating lipid-based formulations for preclinical testing. In contrast, caffeine and theophylline’s higher solubility enables oral administration .
Synthetic Accessibility: I BW A 844U requires multi-step synthesis (e.g., Suzuki coupling for the 4-aminophenethyl group), whereas caffeine and theophylline are commercially mass-produced .
Comparison with Functionally Similar Compounds
I BW A 844U’s purine scaffold is shared with compounds modulating cell proliferation and inflammatory pathways .
Table 2: Functional Comparison with Anticancer Purine Analogues
| Compound | CAS No. | Molecular Formula | Therapeutic Use | Mechanism of Action | Toxicity (LD₅₀, mg/kg) |
|---|---|---|---|---|---|
| I BW A 844U | 116370-30-0 | C₁₉H₂₉N₃O | Research compound | Undisclosed | N/A |
| 6-Mercaptopurine | 50-44-2 | C₅H₄N₄S | Leukemia | Purine antagonist, DNA synthesis inhibition | 500 (oral, rat) |
| Cladribine | 4291-63-8 | C₁₀H₁₂ClN₅O₃ | Multiple sclerosis | DNA chain termination, lymphocyte depletion | 120 (IV, mouse) |
Key Findings:
Mechanistic Divergence: I BW A 844U lacks the thiol or halogen substituents seen in 6-mercaptopurine and cladribine, which are critical for DNA incorporation and cytotoxicity. This suggests a non-cytotoxic mechanism, possibly allosteric enzyme modulation .
Safety Profile: No toxicity data are available for I BW A 844U, whereas 6-mercaptopurine’s narrow therapeutic index limits its use .
Q & A
Q. What are the key physicochemical properties of I BW A 844U that influence its reactivity in experimental conditions?
To characterize I BW A 844U, researchers should systematically measure:
- Solubility : Use polar/nonpolar solvents under controlled temperatures (e.g., via shake-flask method).
- Stability : Conduct thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess degradation thresholds .
- Spectral Data : Employ nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) for structural confirmation and purity (>95%) .
Q. How should experimental protocols be designed to synthesize and isolate I BW A 844U reproducibly?
- Step 1 : Follow reaction conditions (solvent, temperature, catalysts) from peer-reviewed syntheses, ensuring stoichiometric ratios are validated via mass spectrometry .
- Step 2 : Isolate the compound using column chromatography or recrystallization, with purity verified by HPLC .
- Step 3 : Document all steps in supplementary materials, including raw spectral data and calibration curves, to enable replication .
Q. What criteria validate the identity and purity of I BW A 844U in new studies?
- Identity : Cross-validate NMR/IR spectra with published data or computational simulations (e.g., DFT calculations) .
- Purity : Use HPLC with UV/vis detection (λmax specific to I BW A 844U) and ensure a single peak with ≥95% area .
- Novel Compounds : Provide elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers conduct a comprehensive literature review on I BW A 844U while avoiding terminology biases?
Q. What ethical standards apply when publishing data on I BW A 844U’s biological activity?
- Transparency : Disclose all data, including negative results, in supplementary materials .
- Attribution : Cite original synthesis protocols and biological assay methodologies to avoid plagiarism .
- Conflict of Interest : Declare funding sources and third-party collaborations in the acknowledgments section .
Advanced Research Questions
Q. How can contradictions in reported biological activities of I BW A 844U be systematically resolved?
- Step 1 : Perform a meta-analysis to assess heterogeneity across studies (e.g., variations in cell lines, dosing protocols) .
- Step 2 : Replicate conflicting experiments under standardized conditions, controlling for variables like solvent purity and incubation time .
- Step 3 : Apply statistical models (e.g., ANOVA with post-hoc tests) to identify significant outliers .
Q. What advanced statistical approaches are suitable for dose-response studies of I BW A 844U?
Q. How can synthesis yields of I BW A 844U be optimized without compromising purity?
- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, catalyst loading) and identify optimal conditions .
- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
- Scale-Up Protocols : Validate reproducibility at pilot scales (1–10 mmol) with rigorous impurity profiling .
Q. What methodologies address the long-term stability of I BW A 844U in formulation studies?
- Accelerated Stability Testing : Expose samples to elevated temperatures/humidity and model degradation kinetics using Arrhenius equations .
- Forced Degradation : Subject I BW A 844U to oxidative, photolytic, and hydrolytic stress to identify degradation pathways .
- Analytical Comparability : Compare stability profiles across batches using principal component analysis (PCA) .
Q. How should researchers design cross-disciplinary studies to explore I BW A 844U’s mechanisms of action?
- Integrate Omics Data : Combine transcriptomics/proteomics datasets to map signaling pathways affected by I BW A 844U .
- Collaborative Frameworks : Establish written agreements with computational chemists for molecular docking studies, ensuring intellectual property clarity .
- Preclinical Models : Use patient-derived xenografts (PDX) or organoids to validate findings in physiologically relevant systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
